1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine

Physicochemical differentiation Amine basicity pKa prediction

Developing cysteine protease inhibitors? This chiral N-methyl trifluoroethylamine building block solves key medicinal chemistry challenges: • 10-20× potency gain & >10,000× selectivity vs. amide isosteres in cathepsin K inhibition • p-Bromo P3 aryl group: optimal for CPB inhibition (pKi = 6.82) • Racemate, (S)-, and (R)-enantiomers available for stereochemical SAR studies ≥98% purity. Global shipping.

Molecular Formula C9H9BrF3N
Molecular Weight 268.07 g/mol
Cat. No. B12851759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine
Molecular FormulaC9H9BrF3N
Molecular Weight268.07 g/mol
Structural Identifiers
SMILESCNC(C1=CC=C(C=C1)Br)C(F)(F)F
InChIInChI=1S/C9H9BrF3N/c1-14-8(9(11,12)13)6-2-4-7(10)5-3-6/h2-5,8,14H,1H3
InChIKeyCFPKPMUWTNCTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoroethylamine Building Block – Procurement Overview


1-(4-Bromophenyl)-2,2,2-trifluoro-N-methylethan-1-amine (CAS 1156267-27-4, MF C₉H₉BrF₃N, MW 268.07) is a chiral, fluorinated N-methyl benzylamine derivative containing both a 4-bromophenyl substituent and an α-trifluoromethyl group adjacent to the amine nitrogen . Its structure embodies the trifluoroethylamine pharmacophore – a validated, metabolically stable amide isostere proven in the clinical cathepsin K inhibitor Odanacatib [1]. The compound is commercially available as a racemate (purity ≥98%) and as resolved (S)- (CAS 2768158-35-4) and (R)- (CAS 2771010-41-2) enantiomers with defined physicochemical properties including predicted LogP 3.27 and TPSA 12.03 Ų . This distinct combination of N‑methylation, α‑CF₃ substitution, 4‑bromoaryl functionalisation, and commercial chiral availability positions it uniquely among 4‑bromophenyl‑trifluoroethylamine analogs for scientific selection in medicinal chemistry and protease inhibitor programs.

Trifluoroethylamine amide isostere building block non‑basic, metabolically stable scaffold
Chiral procurement: racemate, (S)‑ and (R)‑enantiomer pre‑resolved options reduce chiral separation burden
4‑Bromophenyl P3 element for cysteine protease inhibitor assembly matched pair evidence supports p‑Br selection

Why Generic Substitution Fails: N-Methyl Differentiation


Simple replacement of this compound with the des‑methyl analog 1-(4‑bromophenyl)-2,2,2-trifluoroethanamine (the primary amine) or the N‑ethyl variant introduces substantial changes in basicity, lipophilicity, and hydrogen-bond donor capacity that cascade into altered target engagement, pharmacokinetics, and synthetic utility . The target molecule’s N‑methyl group renders the amine tertiary, eliminating a hydrogen‑bond donor while markedly lowering the predicted pKa (~4.56) compared to the primary amine (pKa ~5.47), which directly governs the protonation state at physiological pH and the ability to serve as a non‑basic amide isostere in protease inhibitor design . Substituting with non‑fluorinated analogs removes the electron‑withdrawing trifluoromethyl group that is essential for suppressing amine basicity and imparting metabolic stability, thereby forfeiting the 10‑ to 20‑fold potency gain and >10,000‑fold selectivity documented for trifluoroethylamine‑based cathepsin K inhibitors [1]. The quantitative evidence below demonstrates that neither the primary amine, N‑ethyl, nor non‑fluorinated congeners recapitulate the integrated property profile required for these applications.

N‑Methyl vs. primary amine analog
Des‑methyl or primary amine variants introduce an H‑bond donor and higher predicted pKa, shifting protonation state at physiological pH and altering membrane permeability profile. The non‑basic isostere character may not be retained.
N‑Ethyl homolog vs. N‑methyl
The N‑ethyl analog increases logP and molecular weight, potentially reducing ligand efficiency and compliance with drug‑likeness metrics. Lipophilicity‑driven promiscuity risk may rise without gain in target engagement.
Non‑fluorinated or alternative para‑substituents
Removing the α‑CF₃ group forfeits the electron‑withdrawing effect critical for amine basicity suppression and metabolic stability. Replacing 4‑Br with Cl, CH₃, or OCH₃ may lower cysteine protease inhibitory potency, as matched pair data indicate.

Quantitative Comparative Evidence for Procurement


N-Methyl Basicity vs. Primary Amine Analog

The predicted pKa of the target N‑methyl compound is 4.56 ± 0.70, reflecting the combined electron‑withdrawing effects of the α‑CF₃ group and the tertiary amine character . By contrast, the closest primary amine analog – 1‑(4‑bromophenyl)‑2,2,2‑trifluoroethanamine (no N‑substituent) – is predicted to have a pKa approximately one unit higher (~5.47, based on 2,2,2‑trifluoroethylamine as a reference ) because the N‑H proton allows greater cationic stabilisation. Non‑fluorinated benzylamine analogs typically exhibit pKa values in the 9–10 range [1]. At physiological pH 7.4, the target compound is >99% unprotonated (non‑basic), whereas the primary amine analog would be ~1–2% protonated and a non‑fluorinated congener would be overwhelmingly cationic. This differential protonation state directly impacts membrane permeability, lysosomotropism, and the ability to function as a non‑basic amide isostere in cathepsin inhibitor design.

Basicity shift
Reported
Target pKa 4.56 (N‑methyl)
Analog ~5.47 (primary amine)
Non‑F pKa 9‑10 (benzylamines)
Predicted protonation state at pH 7.4 differs ~10‑fold per unit; N‑methyl maintains non‑basic isostere character.
Predicted values; confirm experimentally for specific buffer conditions.
Physicochemical differentiation Amine basicity pKa prediction

Reduced Polar Surface Area vs. Primary Amine

The target compound has a topological polar surface area of 12.03 Ų (calculated) , arising from a single hydrogen‑bond acceptor (the amine nitrogen in its non‑basic, tertiary state) and zero hydrogen‑bond donors. In contrast, the primary amine analog 1‑(4‑bromophenyl)‑2,2,2‑trifluoroethanamine possesses a TPSA of 26.02 Ų, reflecting two hydrogen‑bond donors and one acceptor . This ~14 Ų difference (a >2‑fold increase) places the primary amine above the commonly cited TPSA threshold of <20 Ų for favourable CNS penetration, whereas the N‑methyl compound falls well below it. The lower TPSA is also consistent with improved passive membrane permeability in Caco‑2 and MDCK models.

TPSA advantage
Reported
Target TPSA 12.03 Ų, 0 HBD
Analog TPSA 26.02 Ų, 2 HBD
Lower polar surface area and absence of H‑bond donors may support blood‑brain barrier permeability assessment.
Calculated values; TPSA alone does not guarantee CNS exposure.
Polar surface area TPSA Blood-brain barrier permeability

Cathepsin K Inhibition: Scaffold Potency and Selectivity

The trifluoroethylamine group – of which 1‑(4‑bromophenyl)‑2,2,2‑trifluoro‑N‑methylethan‑1‑amine is a direct structural representative – has been validated as a metabolically stable P2‑P3 amide bond replacement in dipeptidyl cathepsin K inhibitors. Black et al. (2005) demonstrated that trifluoroethylamine‑containing compounds are 10‑ to 20‑fold more potent than the corresponding amide derivatives, and that the optimised inhibitor Compound 8 achieves a Ki of 5 pM against human cathepsin K with >10,000‑fold selectivity over other cathepsins (K, L, S, B) [1]. Furthermore, the non‑basic character of the trifluoroethylamine nitrogen – conferred by the electron‑withdrawing CF₃ group and further tunable by N‑substitution – allows a critical backbone hydrogen bond to Gly66 that is not possible with a protonated amine [1]. In a related study, the (S)‑configured 4‑bromophenyl‑trifluoroethylamine motif was incorporated into a CPB inhibitor achieving pKi = 6.82 (Ki ≈ 151 nM) with selectivity over human cathepsin B (pKi < 5) [2]. The p‑Br substituent was explicitly shown to be more potent than p‑CH₃ and p‑OCH₃ analogs in matched molecular pair analysis due to favourable S3 subsite interactions [2].

Scaffold potency
Head‑to‑head
10–20× potency gain vs. amide; >10,000‑fold selectivity cathepsin K; pKi 6.82 (CPB, p‑Br)
Reported scaffold performance in cysteine protease assays; building block enables assembly of validated chemotype.
Data from Black 2005 (cathepsin K) and Brito Matos 2020 (CPB). Confirm in own assay system.
Cathepsin K inhibition Amide isostere Metabolic stability

Enantiomeric Availability: (S) and (R) Forms

The target compound is commercially available in three distinct forms that directly reflect the stereochemical requirements observed in biological assays: the racemate (CAS 1156267-27-4), the (S)-enantiomer (CAS 2768158-35-4, benzenemethanamine, 4-bromo-N-methyl-α-(trifluoromethyl)-, (αS)-), and the (R)-enantiomer hydrochloride (CAS 2771010-41-2) [REFS-1, REFS-2, REFS-3]. In structurally related trifluoroethylamine‑based cathepsin K and CPB inhibitors, the (S)‑configuration at the α‑carbon (the position bearing the CF₃ group) is critical for potency; inversion from (S) to (R) was shown by Brito Matos et al. (2020) to be more detrimental to potency when placed at the P2 position than at P3, and the (S,S)‑configured 4‑bromophenyl‑trifluoroethylamine derivative was the most potent compound in the series (pKi = 6.82) [1]. The availability of pre‑resolved enantiomers eliminates the need for costly and time‑consuming chiral preparative chromatography, while the racemate offers a lower‑cost entry point for initial screening.

Enantiomer supply
Direct comparison
Racemate CAS 1156267‑27‑4(S) CAS 2768158‑35‑4(R)·HCl CAS 2771010‑41‑2
Three procurement forms enable stereochemical SAR without chiral preparative chromatography.
Verify current commercial availability with supplier.
Chiral resolution Stereochemistry Enantiomeric procurement

Lipophilicity and Ligand Efficiency vs. N-Ethyl Analog

The target N‑methyl compound has a predicted LogP of 3.27 with molecular weight 268.07 and zero hydrogen‑bond donors . The closest N‑alkyl analog – (S)‑1‑(4‑bromophenyl)‑N‑ethyl‑2,2,2‑trifluoroethan‑1‑amine (CAS 2993517-38-5) – has a molecular weight of 282.1 (+14 Da) and two additional methylene units, with predicted LogP estimated at ~3.8 . While the N‑ethyl analog also possesses zero H‑bond donors, the higher LogP and larger molecular weight result in a less favourable ligand efficiency (LE). For a hypothetical target with Ki = 10 nM, the N‑methyl compound would have LE ≈ 0.42 kcal/mol per heavy atom, while the N‑ethyl analog at equivalent potency would have LE ≈ 0.39 kcal/mol per heavy atom – a meaningful difference in lead optimisation programs where LE > 0.30 is a common progression criterion [1]. The N‑methyl variant also maintains better compliance with commonly used drug‑likeness filters (e.g., Rule of 5).

Ligand efficiency
Reported
N‑Me logP 3.27, MW 268, LE ~0.42
N‑Et logP ~3.8, MW 282, LE ~0.39
N‑Methyl variant yields higher ligand efficiency and lower lipophilicity, supporting lead optimization filters.
LE calculated assuming equivalent potency; predicted logP values.
Lipophilicity Ligand efficiency N‑alkyl comparison

4-Bromophenyl Substituent in CPB Inhibition: Matched Pair Evidence

In a matched molecular pair analysis of dipeptidyl nitrile CPB inhibitors incorporating the trifluoroethylamine scaffold, Brito Matos et al. (2020) evaluated the effect of para‑phenyl substitution on enzyme inhibition [1]. The p‑Br derivative – directly derived from the (S)‑1‑(4‑bromophenyl)‑2,2,2‑trifluoroethylamine building block – was the most potent of the series (pKi = 6.82) and was more potent than the corresponding p‑CH₃ and p‑OCH₃ derivatives. The authors attribute this to intermolecular interactions between the bromine atom and the S3 subsite of the protease [1]. This finding provides direct experimental evidence that the 4‑bromophenyl substituent is not interchangeable with other para‑substituted phenyl groups, validating the specific procurement of the 4‑bromo variant over 4‑chloro, 4‑methyl, or 4‑methoxy analogs for cysteine protease inhibitor programs.

Para‑Br advantage
Head‑to‑head
p‑Br pKi 6.82 (most potent)
p‑CH₃ lower potency
p‑OCH₃ lower potency
Matched pair analysis shows 4‑bromophenyl is superior within series for CPB inhibition; supports specific procurement.
Brito Matos 2020; confirm S3 subsite interaction in target protease.
Matched molecular pair para-substitution SAR CPB inhibition

Optimal Research and Industrial Applications


Dipeptidyl Nitrile Cathepsin Inhibitor Synthesis

The compound serves as the chiral P3‑P2 building block for assembling potent, selective, and metabolically stable cysteine protease inhibitors. The (S)‑enantiomer is coupled to a P1 nitrile warhead and a P2 amino acid derivative to generate trifluoroethylamine‑linked dipeptidyl nitriles. Black et al. (2005) established that this scaffold provides 10‑ to 20‑fold greater cathepsin K inhibition than the amide isostere and >10,000‑fold selectivity [1]. Brito Matos et al. (2020) confirmed that the p‑bromo substituent is the optimal P3 aryl group for CPB inhibition (pKi = 6.82) [2]. Procuring the pre‑resolved (S)‑enantiomer (CAS 2768158-35-4) avoids diastereomeric separation post‑coupling, streamlining synthesis. This is the primary application scenario supported by direct quantitative evidence.

CNS-Penetrant Lead Optimisation with Non-Basic Amine

With TPSA = 12.03 Ų and zero H‑bond donors, this compound satisfies the key physicochemical criteria for blood‑brain barrier penetration (TPSA < 20 Ų, low H‑bond donor count) [1]. The N‑methyl group eliminates the hydrogen‑bond donor present in the primary amine analog (TPSA = 26.02 Ų, 2 H‑bond donors) [2], while the predicted pKa of ~4.56 ensures the amine remains unprotonated at physiological pH, minimising P‑glycoprotein recognition and lysosomal trapping. This makes the compound the preferred choice for CNS‑targeted medicinal chemistry campaigns where the primary amine or N‑ethyl analogs would present higher TPSA, higher basicity, or poorer ligand efficiency.

Stereochemical SAR with Racemate and Enantiomers

The commercial availability of the racemate (CAS 1156267-27-4), (S)-enantiomer (CAS 2768158-35-4), and (R)-enantiomer hydrochloride (CAS 2771010-41-2) enables systematic stereochemical structure‑activity relationship (SAR) studies [1]. As demonstrated by Brito Matos et al. (2020), the (S)‑configuration is critical for maximal potency in CPB/cathepsin inhibitors, with (R)‑inversion at the P2 position being more detrimental than at P3 [2]. Researchers can initiate screening with the racemate, then deconvolute activity by testing individual enantiomers to assign eutomer/distomer roles and quantify eudysmic ratios. This three‑entity procurement strategy is not available for the N‑ethyl or primary amine analogs, which are typically offered only as a single stereoisomer, limiting stereochemical SAR depth.

Metabolically Stable Peptidomimetic Design

The trifluoroethylamine function is a well‑established, metabolically stable peptide bond replacement that resists proteolytic cleavage while mimicking the geometry and hydrogen‑bonding of the native amide [1]. The non‑basic nature of the nitrogen – enhanced by N‑methylation – allows the critical backbone hydrogen bond to Gly66 in cathepsin K without introducing a cationic centre that would promote lysosomotropism and off‑target cathepsin inhibition [1]. Compared to the primary amine trifluoroethylamine isostere, the N‑methyl variant eliminates the potential for N‑dealkylation (a major metabolic soft spot) by CYP450 enzymes and reduces Phase II conjugation liability [2]. This application scenario is supported by class‑level evidence from trifluoroethylamine literature, with the N‑methyl substitution providing additional differentiation.

Application
Selection Property
Validation Focus
Cysteine protease inhibitor assembly
Chiral P3‑P2 trifluoroethylamine building block, non‑basic isostere
Cathepsin K/CPB potency and selectivity endpoint review
CNS‑penetrant lead optimization research
Low TPSA, zero H‑bond donors
In vitro BBB permeability and CNS exposure model interpretation
Stereochemical SAR studies
Racemate, (S)- and (R)-enantiomer availability
Eudysmic ratio and enantiomer‑specific protease assay response
Metabolically stable peptidomimetic design
Trifluoroethylamine scaffold with N‑methyl blocking
Microsomal/CYP stability and lysosomotropism assessment
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